N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

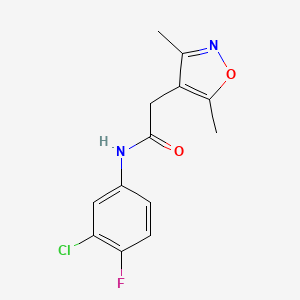

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a halogenated aromatic ring and a substituted isoxazole moiety. The compound’s structure comprises:

- 3-Chloro-4-fluorophenyl group: A disubstituted benzene ring with electron-withdrawing chlorine (Cl) and fluorine (F) atoms at positions 3 and 4, respectively.

- 3,5-Dimethyl-1,2-oxazol-4-yl group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, with methyl substituents at positions 3 and 5.

- Acetamide linker: A -CH2-C(O)-NH- group bridging the aromatic and isoxazole components.

The Cl and F substituents may enhance metabolic stability and influence binding interactions via halogen bonding .

Properties

Molecular Formula |

C13H12ClFN2O2 |

|---|---|

Molecular Weight |

282.70 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C13H12ClFN2O2/c1-7-10(8(2)19-17-7)6-13(18)16-9-3-4-12(15)11(14)5-9/h3-5H,6H2,1-2H3,(H,16,18) |

InChI Key |

MBQDBHFNKGKDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-aminoacetophenone with formic acid.

Substitution Reaction: The chloro and fluoro substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Amide Bond Formation: The final step involves the coupling of the substituted phenyl ring with the oxazole ring via an amide bond formation, typically using reagents like carbodiimides or acid chlorides under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide with analogous acetamide derivatives is presented below:

Table 1: Structural and Physicochemical Comparison

*Hypothetical values for the target compound, estimated based on substituent effects.

Key Findings

Substituent Effects on Physicochemical Properties: Halogenated Aromatic Ring (Target): The Cl and F substituents increase molecular weight and lipophilicity (logP) compared to the indole (C₁₅H₁₅N₃O₂) and butylamino (C₁₁H₂₀N₃O₂) analogs. This may favor interactions with biological targets like enzymes or receptors . Butylamino Group (C₁₁H₂₀N₃O₂): The aliphatic chain increases flexibility and lipophilicity, making this derivative more suitable for non-polar environments .

Synthetic Considerations: The target compound’s synthesis likely involves coupling 3-chloro-4-fluoroaniline with a preformed 3,5-dimethylisoxazole acetic acid derivative, analogous to methods used for indole-containing analogs . Reactions involving halogenated intermediates (e.g., THF, triethylamine, and acetyl chloride, as noted in ) may be applicable for functionalization.

Biological and Chemical Implications: Halogen Bonding: The Cl and F atoms in the target compound may engage in halogen bonding, a feature absent in the indole and butylamino derivatives. This could enhance binding affinity to proteins or nucleic acids . Metabolic Stability: The electron-withdrawing Cl and F groups likely reduce oxidative metabolism compared to the indole and butylamino analogs, which are more prone to CYP450-mediated degradation .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a chloro-fluoro-substituted phenyl group and an oxazole ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antifungal properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClFN₂O₂ |

| Molecular Weight | 282.70 g/mol |

| CAS Number | 879838-60-5 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant biological activity against various bacterial and fungal strains. The compound's structure suggests it may interact with microbial targets effectively.

Case Studies and Findings

-

Antibacterial Activity :

- A study reported that derivatives of similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- The presence of electron-withdrawing groups in the phenyl ring enhances antibacterial activity, indicating structure-activity relationships (SAR) that could apply to this compound .

- Antifungal Activity :

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within microbial cells, disrupting critical biochemical pathways. This interaction can inhibit cell wall synthesis or interfere with metabolic processes essential for microbial growth.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxazole Ring : Achieved through cyclization under acidic or basic conditions.

- Substitution Reactions : Involves attaching the chloro-fluoro-substituted phenyl group to the oxazole derivative.

- Final Coupling : Utilizing coupling agents like carbodiimides to finalize the structure.

Potential Applications

Given its promising biological activities, this compound may have applications in:

- Pharmaceutical Development : As a lead compound for developing new antibacterial or antifungal agents.

- Research : Investigating its effects on specific microbial targets could provide insights into novel therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.